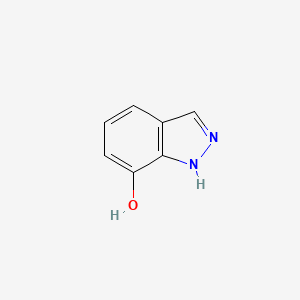

1H-Indazol-7-ol

Vue d'ensemble

Description

1H-Indazoles are an important class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The core structure of 1H-indazoles consists of a fused benzene and pyrazole ring, which can be substituted at various positions to yield a diverse array of compounds with different properties and activities .

Synthesis Analysis

Several synthetic routes have been developed to construct the 1H-indazole skeleton. A practical, metal-free synthesis from o-aminobenzoximes using methanesulfonyl chloride and triethylamine has been reported, which is mild and yields the desired compounds in good to excellent yields . Another approach involves a [3 + 2] annulation from arynes and hydrazones, which can produce 3-substituted indazoles and 1,3-disubstituted indazoles under mild conditions . A rapid synthesis via 1,3-dipolar cycloaddition of nitrile imines to benzyne has also been described, affording N(1)-C(3) disubstituted indazoles . Additionally, Rh(III)/Cu(II)-cocatalyzed synthesis from arylimidates and organo azides has been developed, which is scalable and environmentally friendly . A Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant offers another efficient route . Furthermore, FeBr3/O2 mediated intramolecular C-H amination has been utilized to synthesize 1H-indazoles and 1H-pyrazoles .

Molecular Structure Analysis

The molecular structure of 1H-indazoles is characterized by the presence of a nitrogen atom within the five-membered pyrazole ring, which is fused to a benzene ring. This structure can be further modified by introducing various substituents, leading to a wide variety of derivatives with different chemical and biological properties .

Chemical Reactions Analysis

1H-Indazoles can undergo various chemical reactions, including C-N and N-N bond formations, which are key steps in their synthesis. Copper-catalyzed reactions have been shown to be effective for these transformations, as seen in the one-pot three-component synthesis of 2H-indazoles . Additionally, the propargyl–allenyl isomerization and 6π-electrocyclization involving two aromatic π-bonds have been employed in the synthesis of 1H-benzo[g]indazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazoles depend on the nature and position of the substituents on the core structure. For instance, 1H-indazole-7-carbonitrile has been found to exhibit potent inhibitory effects toward nitric oxide synthases, with a preference for constitutive NOS over inducible NOS . The introduction of amino acids and other derivatives to the indazole core, as in the case of 1H-benzo[f]indazole-4,9-diones, has led to compounds with significant antiproliferative activity, suggesting their potential as anticancer agents .

Applications De Recherche Scientifique

Palladium-Catalyzed Oxidative Alkenylation

The first palladium-catalyzed oxidative alkenylation of 1H-indazole derivatives with various olefins has been developed. This process allows for the selective C3-monoalkenylation and C7-alkenylation of 1H-indazoles, producing desired products in good yields. This method has been successfully applied to synthesize gamendazole, a drug candidate, demonstrating its potential in pharmaceutical synthesis (Naas et al., 2015).

Synthesis of N 1-Substituted 1H-Indazoles

A DBU-catalyzed aza-Michael reaction of indazole with enones has been described, offering a direct and facile method for the preparation of N 1-substituted 1H-indazoles. This reaction tolerates a variety of aromatic and aliphatic enones, yielding products with high to excellent yields and exclusive N 1-regioselectivity (Yang et al., 2016).

Indazole Derivatives in Medicinal Chemistry

Indazoles, particularly 1H-indazoles, are significant in medicinal chemistry due to their presence in many FDA-approved drugs like Axitinib and Niraparib. The synthesis and reactivity of indazole derivatives, influenced by tautomerism, play a crucial role in their biological activities. Despite challenges in synthesis and yield, indazoles remain a focus in drug development for various therapeutic applications (Mal et al., 2022).

Applications in Electrode Passivation

5-Hydroxy-1H-indazole has been investigated as an effective film-forming additive for high-voltage positive electrodes in batteries. This additive forms a protective, thin, and less resistive film, enhancing the cycling performance of batteries (Kang et al., 2014).

Antibacterial and Antifungal Properties

Indazole scaffolds exhibit significant biological properties, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive actions. Derivatives of 1H-indazole have been found effective against various bacterial and fungal strains, demonstrating their potential in developing new antimicrobial agents (Panda et al., 2022).

Synthesis of Novel Indazole-Based Compounds

Research has focused on synthesizing novel indazole-based compounds with potential pharmaceutical applications. This includes the synthesis of diverse indazole motifs such as 1H and 2H-indazoles, recognized for their anti-hypertensive and anti-cancer properties (Gaikwad et al., 2015).

Inhibitor of Neuronal Nitric Oxide Synthase

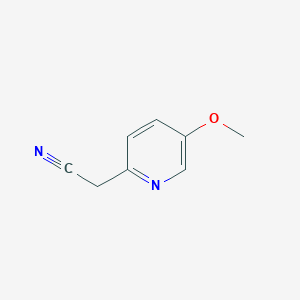

7-Methoxy-1H-indazole has been identified as an inhibitor of nitric oxide synthase, a key enzyme in neurological processes. Its crystal structure and interactions suggest potential applications in neuroscience and pharmacology (Sopková-de Oliveira Santos et al., 2002).

Antiproliferative Activities

1H-Benzo[f]indazole-4,9-dione derivatives, conjugated with C-protected amino acids, have been evaluated for antiproliferative activity against various cancer cell lines. These findings indicate the promise of 1H-indazole derivatives in developing new anticancer agents (Molinari et al., 2015).

Safety And Hazards

The safety information for 1H-Indazol-7-ol includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, the medicinal properties of indazole, including 1H-Indazol-7-ol, are expected to be explored in the near future for the treatment of various pathological conditions .

Propriétés

IUPAC Name |

1H-indazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDLFQPHHBOHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614169 | |

| Record name | 1H-Indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazol-7-ol | |

CAS RN |

81382-46-9 | |

| Record name | 1H-Indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

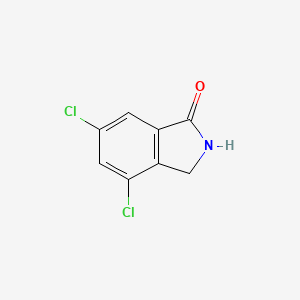

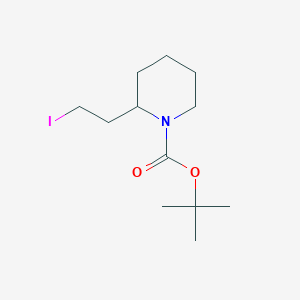

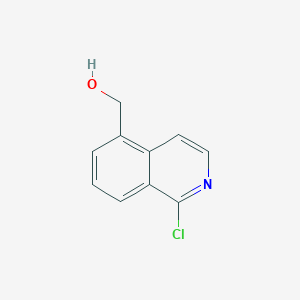

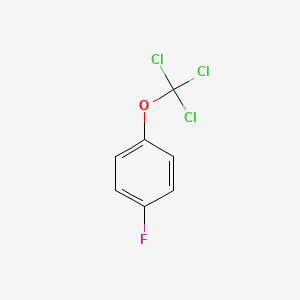

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

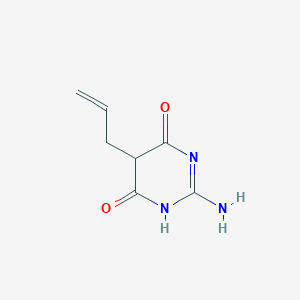

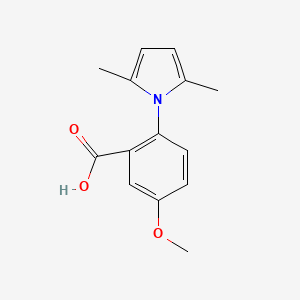

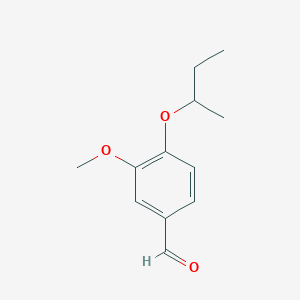

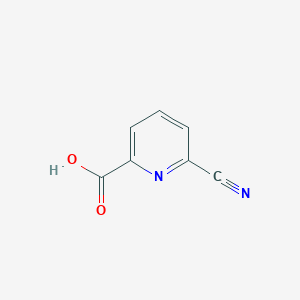

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)